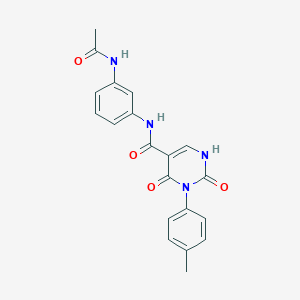

![molecular formula C15H22N4O B6484075 4-methoxy-6-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine CAS No. 2640954-69-2](/img/structure/B6484075.png)

4-methoxy-6-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

- Pyrrole Scaffold : The core structure contains a pyrrole ring , which is widely recognized as a biologically active scaffold . Pyrroles exhibit diverse activities and are often found in natural products and pharmaceuticals .

Synthesis Analysis

The synthesis of this compound involves tactical approaches to construct the pyrrole ring system. Researchers have explored various methods to access pyrrole-containing analogs. These approaches include cyclization reactions, functional group transformations, and strategic modifications of precursor molecules .

作用機序

Target of Action

The primary target of 4-methoxy-6-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine is the muscarinic acetylcholine receptor M4 (mAChR M4) . This receptor plays a crucial role in the central nervous system, influencing various physiological functions such as cognition, memory, pain perception, and movement .

Mode of Action

The compound acts as an antagonist of the mAChR M4 . By binding to this receptor, it inhibits the action of acetylcholine, a neurotransmitter that normally activates the mAChR M4. This inhibition can alter the balance of neurotransmitters in the brain, potentially leading to therapeutic effects .

Biochemical Pathways

The antagonism of machr m4 is known to influence several neurotransmitter systems in the brain, including the dopaminergic, glutamatergic, and gabaergic systems . These systems are involved in a wide range of neurological processes, from motor control to mood regulation .

Result of Action

The molecular and cellular effects of the compound’s action are likely to be diverse, given the wide-ranging roles of mAChR M4 in the brain . Potential effects could include changes in neuronal excitability, synaptic plasticity, and neurotransmitter release . These changes could, in turn, lead to alterations in cognitive function, mood, and motor control .

生化学分析

Biochemical Properties

4-methoxy-6-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with cyclin-dependent kinase 2 (CDK2), influencing its activity . The nature of these interactions involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in carcinoma cell lines, the compound exhibits cytotoxic effects, leading to apoptosis and inhibition of cell proliferation . Additionally, it modulates the expression of genes involved in cell cycle regulation and metabolic pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of CDK2, preventing the phosphorylation of target proteins necessary for cell cycle progression . This inhibition is achieved through competitive binding at the ATP-binding site of the enzyme, leading to a decrease in kinase activity and subsequent cell cycle arrest.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound demonstrates stability under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term studies indicate that prolonged exposure to the compound results in sustained inhibition of cellular proliferation and metabolic activity

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as tumor growth inhibition and improved survival rates in cancer models . At higher doses, toxic effects, including hepatotoxicity and nephrotoxicity, have been observed. These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its biotransformation . The compound’s metabolism results in the formation of various metabolites, some of which retain biological activity. The effects on metabolic flux and metabolite levels are significant, influencing overall cellular metabolism and energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes, accumulating in specific tissues such as the liver and kidneys . This selective distribution is crucial for its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and nucleus. It is directed to these compartments through specific targeting signals and post-translational modifications . Within the nucleus, the compound interacts with nuclear proteins, influencing gene expression and cell cycle regulation.

特性

IUPAC Name |

2-[1-(6-methoxypyrimidin-4-yl)azetidin-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N4O/c1-20-15-5-14(16-10-17-15)19-8-13(9-19)18-6-11-3-2-4-12(11)7-18/h5,10-13H,2-4,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YATGVSDZZYTGRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=NC(=C1)N2CC(C2)N3CC4CCCC4C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[4-(1,2-benzothiazol-3-yl)piperazine-1-carbonyl]pyrimidin-4-ol](/img/structure/B6484002.png)

![N-methyl-N-[1-(9-methyl-9H-purin-6-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6484024.png)

![N-methyl-N-({1-[6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}methyl)cyclopropanesulfonamide](/img/structure/B6484025.png)

![2-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one](/img/structure/B6484026.png)

![4-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-6-methylpyrimidine](/img/structure/B6484032.png)

![4-methyl-2-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B6484039.png)

![2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4,7-dimethoxy-1,3-benzothiazole](/img/structure/B6484070.png)

![4-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)oxolan-3-ol](/img/structure/B6484084.png)

![1-methyl-2-[5-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole](/img/structure/B6484086.png)

![5-[(oxan-4-yl)methyl]-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6484089.png)

![2-[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]-5-(trifluoromethyl)pyridine](/img/structure/B6484090.png)

![4-[2-(6-fluoro-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B6484093.png)